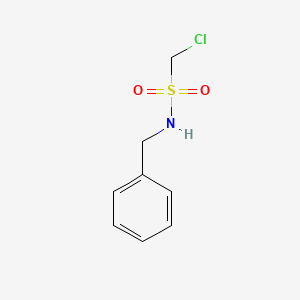

N-benzyl-1-chloromethanesulfonamide

Description

N-benzyl-1-chloromethanesulfonamide: is an organic compound with the molecular formula C8H10ClNO2S It is a sulfonamide derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a chloromethanesulfonyl group

Properties

IUPAC Name |

N-benzyl-1-chloromethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-7-13(11,12)10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTWZRAABOYCEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199780 | |

| Record name | Methanesulfonamide, 1-chloro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51822-98-1 | |

| Record name | Methanesulfonamide, 1-chloro-N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051822981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide, 1-chloro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-chloromethanesulfonamide typically involves the reaction of benzylamine with chloromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5CH2NH2+ClCH2SO2Cl→C6H5CH2NHSO2CH2Cl+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1-chloromethanesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new sulfonamide derivatives.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The sulfonamide group can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Nucleophilic Substitution: Formation of new sulfonamide derivatives.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

N-benzyl-1-chloromethanesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-1-chloromethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-benzyl-1-chloromethanesulfonamide: is similar to other sulfonamide derivatives, such as N-benzyl-1-chlorobenzenesulfonamide and N-benzyl-1-chloropropanesulfonamide.

Uniqueness:

- The presence of the benzyl group in this compound provides unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions. This distinguishes it from other sulfonamide derivatives with different substituents.

Biological Activity

N-benzyl-1-chloromethanesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its sulfonamide group, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves the reaction of benzylamine with chloromethanesulfonyl chloride. This reaction can yield various derivatives that may exhibit different biological properties.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study reported that compounds derived from similar structures showed high radical scavenging activity, particularly against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, with some derivatives achieving an IC50 value lower than that of standard antioxidants like butylated hydroxyanisole (BHA) .

Table 1: Antioxidant Activity of Related Compounds

| Compound | IC50 (µg/mL) | Comparison to BHA |

|---|---|---|

| This compound | 7.12 ± 2.32 | More active |

| BHA | 10.00 | Standard |

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It was found to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory process. The inhibition was measured using various assays, showing promising results comparable to known anti-inflammatory agents .

3. Antimicrobial Properties

This compound has shown antimicrobial activity against several bacterial strains. Its efficacy was evaluated through disk diffusion and broth microdilution methods, revealing notable inhibition zones against Gram-positive and Gram-negative bacteria .

The biological activity of this compound is attributed to its ability to form covalent bonds with target proteins, thereby modulating their function. This mechanism is particularly relevant in the context of its antioxidant and anti-inflammatory properties, where it may reduce oxidative stress and inflammation by inhibiting key enzymatic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models demonstrated that treatment with this compound led to a significant reduction in markers of oxidative stress and inflammation in tissues subjected to injury .

- Case Study 2 : In vitro studies indicated that this compound effectively reduced bacterial growth in cultures infected with resistant strains, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-benzyl-1-chloromethanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of sulfonamide derivatives typically involves sulfonation of amines using chlorosulfonic acid, followed by substitution with benzyl groups. Key steps include protecting reactive functional groups (e.g., amines) to avoid side reactions and optimizing solvent polarity (e.g., dichloromethane or THF) to enhance yield. Temperature control (0–25°C) during sulfonation is critical to prevent decomposition. For example, benzenesulfonamide analogs in similar studies achieved yields of 43–80% via stepwise functionalization and purification by column chromatography .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming molecular structure, particularly for verifying sulfonamide bond formation and benzyl group attachment. High-Resolution Mass Spectrometry (HRMS) or Electron Ionization (EI-MS) provides precise molecular weight validation. Additional techniques like melting point analysis and thin-layer chromatography (TLC) with Rf values (e.g., 0.35–0.55 in petroleum ether:acetone systems) help assess purity and reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Contradictions in spectral data often arise from conformational isomerism or impurities. Iterative analysis using 2D NMR techniques (e.g., COSY, HSQC) can clarify ambiguous proton assignments. Cross-validation with computational methods (e.g., Density Functional Theory for predicting chemical shifts) and independent synthesis replicates are recommended. For unresolved discrepancies, alternative derivatization (e.g., acetylation of reactive groups) may simplify spectra .

Q. What experimental design principles apply to optimizing the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : A factorial design approach can systematically evaluate variables like solvent polarity (e.g., DMF vs. acetonitrile), temperature (room vs. reflux), and catalyst presence (e.g., triethylamine). Response surface methodology (RSM) is useful for modeling interactions between variables. For example, studies on analogous sulfonamides demonstrated that polar aprotic solvents and elevated temperatures (60–80°C) enhance nucleophilic displacement of chlorine .

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

- Methodological Answer : Introduce substituents at the benzyl ring (e.g., electron-withdrawing groups like -NO2 or electron-donating groups like -OCH3) and assess their impact on biological or chemical activity. Use Quantitative Structure-Property Relationship (QSPR) models to correlate structural features (e.g., Hammett σ values) with observed reactivity or binding affinity. For example, tert-butyl and cyclohexyl substituents in benzenesulfonamide analogs improved thermal stability and selectivity in phosphoglycolylation studies .

Data Interpretation & Validation

Q. What strategies validate the purity of this compound in complex reaction mixtures?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods. For HPLC, use a C18 column with a gradient elution system (water:acetonitrile) and UV detection at 254 nm. Compare retention times with authentic standards. For trace impurities, liquid chromatography-mass spectrometry (LC-MS) in tandem with fragmentation patterns can identify byproducts. Cross-check melting point consistency with literature values (e.g., 203–280°C for similar sulfonamides) .

Q. How can computational chemistry aid in predicting the stability of this compound under varying pH conditions?

- Methodological Answer : Perform quantum mechanical calculations (e.g., Gaussian software) to model hydrolysis pathways of the sulfonamide and chloromethyl groups. Calculate Gibbs free energy changes (ΔG) for degradation reactions at acidic (pH 2–4) and alkaline (pH 8–10) conditions. Molecular dynamics simulations can further predict solvent interactions and degradation kinetics. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.